molecular formula C16H23NO6 B6053382 methyl 4-hydroxy-1-(2,4,5-trimethoxybenzyl)prolinate

methyl 4-hydroxy-1-(2,4,5-trimethoxybenzyl)prolinate

Cat. No. B6053382
M. Wt: 325.36 g/mol
InChI Key: VMRYMZWEHDXCCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-hydroxy-1-(2,4,5-trimethoxybenzyl)prolinate, also known as MTHP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MTHP belongs to the class of proline derivatives, which are known to exhibit various biological activities.

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-1-(2,4,5-trimethoxybenzyl)prolinate is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. methyl 4-hydroxy-1-(2,4,5-trimethoxybenzyl)prolinate has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. It has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
methyl 4-hydroxy-1-(2,4,5-trimethoxybenzyl)prolinate has been shown to exhibit various biochemical and physiological effects, such as the inhibition of lipid peroxidation, the reduction of reactive oxygen species (ROS) levels, and the modulation of cytokine levels. It has also been found to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 4-hydroxy-1-(2,4,5-trimethoxybenzyl)prolinate in lab experiments is its ability to exhibit multiple biological activities, which makes it a versatile compound for studying various biological processes. However, one of the limitations of using methyl 4-hydroxy-1-(2,4,5-trimethoxybenzyl)prolinate is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on methyl 4-hydroxy-1-(2,4,5-trimethoxybenzyl)prolinate. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as a therapeutic agent for the treatment of inflammation-related diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the mechanism of action of methyl 4-hydroxy-1-(2,4,5-trimethoxybenzyl)prolinate and to optimize its synthesis and formulation for clinical use.
Conclusion:
Methyl 4-hydroxy-1-(2,4,5-trimethoxybenzyl)prolinate is a promising compound that exhibits various biological activities and has potential applications in various fields of research. Further studies are needed to fully understand its mechanism of action and to optimize its use for clinical applications.

Synthesis Methods

Methyl 4-hydroxy-1-(2,4,5-trimethoxybenzyl)prolinate can be synthesized using a multi-step process that involves the reaction of proline with 2,4,5-trimethoxybenzaldehyde and subsequent reduction and methylation steps. The final product obtained is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

Methyl 4-hydroxy-1-(2,4,5-trimethoxybenzyl)prolinate has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit various biological activities, such as antioxidant, anti-inflammatory, and neuroprotective effects.

properties

IUPAC Name

methyl 4-hydroxy-1-[(2,4,5-trimethoxyphenyl)methyl]pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO6/c1-20-13-7-15(22-3)14(21-2)5-10(13)8-17-9-11(18)6-12(17)16(19)23-4/h5,7,11-12,18H,6,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRYMZWEHDXCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CC(CC2C(=O)OC)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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